4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide
Overview
Description
4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline solid that is soluble in organic solvents. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide is not fully understood, but it is thought to act by inhibiting the activity of specific enzymes or receptors. This compound has been shown to have activity against a range of targets, including kinases and proteases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that this compound has activity against a range of targets, including enzymes and receptors, which suggests that it may have a variety of effects on cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide in lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for use in screening assays or other experiments. However, one limitation of this compound is that its mechanism of action is not well understood, which makes it difficult to predict its effects on specific cellular processes.
Future Directions
There are several potential future directions for research on 4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide. One area of research could focus on elucidating the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could be to investigate the compound's activity against specific targets, such as kinases or proteases, which could lead to the development of more targeted drugs. Additionally, further studies could be conducted to investigate the compound's potential toxicity and pharmacokinetic properties, which would be important for its development as a drug candidate.
Scientific Research Applications
4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential use as a drug candidate. It has been shown to have activity against a range of targets, including enzymes and receptors, making it a promising lead compound for drug discovery.
properties
IUPAC Name |
4-(benzylsulfonylmethyl)-N-(4-methoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-27-21-13-11-20(12-14-21)23-22(24)19-9-7-18(8-10-19)16-28(25,26)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFHRUKNPCGHSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.